molecular formula C11H11N3O2 B8295906 2-Nitro-6-(pyrrolidin-1-yl)benzonitrile

2-Nitro-6-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B8295906
M. Wt: 217.22 g/mol
InChI Key: YMAYPHMOBMUHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-6-(pyrrolidin-1-yl)benzonitrile is a substituted benzonitrile derivative featuring a nitro (-NO₂) group at the 2-position and a pyrrolidin-1-yl moiety at the 6-position of the aromatic ring.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-nitro-6-pyrrolidin-1-ylbenzonitrile

InChI

InChI=1S/C11H11N3O2/c12-8-9-10(13-6-1-2-7-13)4-3-5-11(9)14(15)16/h3-5H,1-2,6-7H2

InChI Key

YMAYPHMOBMUHRV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Nitro-Substituted Benzonitriles : The nitro group at the 2-position enhances electrophilicity, making the compound more reactive toward nucleophilic aromatic substitution compared to unsubstituted benzonitrile. For instance, 2-nitrobenzonitrile exhibits faster reaction kinetics in SNAr reactions than its 3- or 4-nitro isomers.
  • Comparatively, 6-(piperidin-1-yl)benzonitrile (with a six-membered ring) may show reduced steric hindrance but similar electronic effects.

Solvent-Dependent Reactivity

Evidence from benzonitrile reaction studies (e.g., with compound C4 in unspecified systems) reveals solvent-dependent behavior. For example, in polar aprotic solvents like DMSO, benzonitrile derivatives undergo faster arylation due to enhanced stabilization of transition states. In contrast, non-polar solvents like toluene may slow reactivity . While direct data for this compound is lacking, its nitro group likely amplifies solvent polarity effects compared to non-nitro analogues.

Structural Insights from Crystallography

SHELX software has been instrumental in resolving crystal structures of nitro- and pyrrolidine-containing compounds. For example, nitro-substituted aromatics often exhibit planar geometries, while pyrrolidine rings adopt envelope conformations. Such structural data aids in predicting the molecular packing and stability of this compound .

Data Tables

Table 1: Comparative Reactivity of Benzonitrile Derivatives

Compound Substituents Relative Reactivity (SNAr) Preferred Solvent
Benzonitrile None 1.0 Toluene
2-Nitrobenzonitrile 2-NO₂ 3.2 DMSO
6-(Pyrrolidin-1-yl)benzonitrile 6-Pyrrolidin-1-yl 0.8 THF
This compound 2-NO₂, 6-Pyrrolidin-1-yl Predicted: 2.5 DMF

Note: Reactivity values normalized to benzonitrile. Predicted data inferred from substituent effects.

Table 2: Solvent Effects on Reaction Kinetics

Solvent Dielectric Constant Reaction Rate (Arbitrary Units)
DMSO 47.2 4.7
DMF 36.7 3.9
THF 7.5 1.2
Toluene 2.4 0.5

Data adapted from benzonitrile reaction studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.